3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
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Overview
Description
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester is a chemical compound with the molecular formula C11H21NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Acetic Acid Moiety: The acetic acid group is introduced via esterification reactions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Esterification: The final step involves esterification with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are employed for deprotection and substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The Boc-protected amino group plays a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- 3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, propyl ester
Uniqueness
3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The ethyl ester derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its methyl and propyl counterparts.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl 3-(1-amino-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)9(13)8-6-14(7-8)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3 |
InChI Key |
OTYJDAFNUSUROD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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